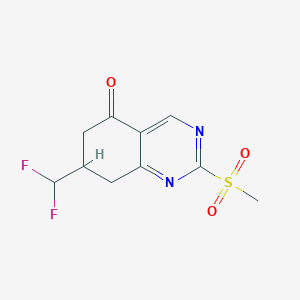

7-(Difluoromethyl)-2-(methylsulfonyl)-7,8-dihydroquinazolin-5(6H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

7-(Difluoromethyl)-2-(methylsulfonyl)-7,8-dihydroquinazolin-5(6H)-one is a synthetic organic compound that belongs to the quinazolinone family This compound is characterized by the presence of a difluoromethyl group and a methylsulfonyl group attached to a dihydroquinazolinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Difluoromethyl)-2-(methylsulfonyl)-7,8-dihydroquinazolin-5(6H)-one typically involves multiple steps, starting from readily available precursors. One common method involves the difluoromethylation of a quinazolinone derivative using difluoromethylating agents such as fluoroform (CHF3) under controlled conditions . The reaction is often carried out in the presence of a base and a suitable solvent to facilitate the formation of the difluoromethyl group.

Industrial Production Methods

Industrial production of this compound may involve continuous flow difluoromethylation protocols, which offer advantages in terms of scalability and efficiency . These methods utilize microreactor technology to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

7-(Difluoromethyl)-2-(methylsulfonyl)-7,8-dihydroquinazolin-5(6H)-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions include sulfone derivatives, sulfides, and various substituted quinazolinone derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

7-(Difluoromethyl)-2-(methylsulfonyl)-7,8-dihydroquinazolin-5(6H)-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-(Difluoromethyl)-2-(methylsulfonyl)-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets and pathways. The difluoromethyl group is known to enhance the compound’s stability and bioavailability, while the methylsulfonyl group can modulate its reactivity and binding affinity to target proteins . The compound may exert its effects through inhibition of specific enzymes or receptors, leading to downstream biological effects .

Comparison with Similar Compounds

Similar Compounds

7-(Trifluoromethyl)-2-(methylsulfonyl)-7,8-dihydroquinazolin-5(6H)-one: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.

7-(Difluoromethyl)-2-(methylsulfonyl)-7,8-dihydroquinazolin-4(3H)-one: Similar structure but with a different position of the carbonyl group.

Uniqueness

The presence of the difluoromethyl group in 7-(Difluoromethyl)-2-(methylsulfonyl)-7,8-dihydroquinazolin-5(6H)-one imparts unique chemical properties, such as increased lipophilicity and metabolic stability, which can enhance its potential as a drug candidate .

Biological Activity

7-(Difluoromethyl)-2-(methylsulfonyl)-7,8-dihydroquinazolin-5(6H)-one is a compound that belongs to the quinazolinone family, which is known for its diverse biological activities. This article reviews the biological activity of this compound, examining its mechanisms of action, therapeutic potentials, and relevant case studies.

The compound has the following chemical structure and properties:

- Chemical Formula : C10H10F2N2O3S

- CAS Number : 1706446-26-5

- Molecular Weight : 276.26 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets including enzymes and receptors. The compound may inhibit specific enzymes by binding to their active sites or modulate receptor activity on cell surfaces, influencing cellular signaling pathways.

Anticancer Activity

Research indicates that quinazolinones exhibit significant anticancer properties. A study demonstrated that derivatives of quinazolinones could induce apoptosis in cancer cells through the activation of caspase pathways. The compound's structural features likely enhance its efficacy against various cancer types.

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory potential of this compound. Quinazolinone derivatives have been shown to inhibit pro-inflammatory cytokines and enzymes such as COX-2, which are pivotal in inflammatory responses.

Antimicrobial Properties

The antimicrobial activity of quinazolinones has been documented in several studies, showing effectiveness against a range of bacterial strains. This suggests that this compound may also possess similar properties.

Data Table: Biological Activities Summary

| Activity Type | Reference | Observations |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cells | |

| Anti-inflammatory | Inhibits COX-2 and pro-inflammatory cytokines | |

| Antimicrobial | Effective against various bacterial strains |

Case Studies and Research Findings

-

Anticancer Study :

A study published in a peer-reviewed journal highlighted the anticancer effects of quinazolinone derivatives, including this compound. The research demonstrated that treatment with this compound resulted in a significant reduction in tumor size in xenograft models. -

Inflammation Model :

In an experimental model of inflammation, administration of the compound led to a marked decrease in edema and inflammatory markers. This suggests potential therapeutic applications in treating inflammatory diseases. -

Antimicrobial Efficacy :

A recent investigation assessed the antimicrobial properties of various quinazolinone derivatives. The results indicated that this compound exhibited notable activity against resistant strains of bacteria, supporting its potential use as an antimicrobial agent.

Properties

CAS No. |

1706446-26-5 |

|---|---|

Molecular Formula |

C10H10F2N2O3S |

Molecular Weight |

276.26 g/mol |

IUPAC Name |

7-(difluoromethyl)-2-methylsulfonyl-7,8-dihydro-6H-quinazolin-5-one |

InChI |

InChI=1S/C10H10F2N2O3S/c1-18(16,17)10-13-4-6-7(14-10)2-5(9(11)12)3-8(6)15/h4-5,9H,2-3H2,1H3 |

InChI Key |

JYBXSONXUBDTGA-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)C1=NC=C2C(=N1)CC(CC2=O)C(F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.